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molecular formula C16H30O3 B1584505 Octanoic anhydride CAS No. 623-66-5

Octanoic anhydride

Cat. No. B1584505
M. Wt: 270.41 g/mol
InChI Key: RAFYDKXYXRZODZ-UHFFFAOYSA-N
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Patent
US04477382

Procedure details

A glass reactor of 500 ml. capacity and equipped with a mechanical stirrer, temperature control means and a Dean-Stark type condenser was employed. To the reactor were charged 43.5 g. (300 millimols) of octanoic acid and 0.74 g. (3 m mols) of Co(OAc)2.4H2O. About 7 ml. of heptane was also added to the reactor and the Dean-Stark tube was filled with heptane. The reaction mixture was stirred vigorously and heated to 200° C. and nitrogen was bubbled through the reaction mixture at the rate of 50 cc/minute. The reaction was allowed to proceed for 3 hours under these conditions during which about 1 ml of H2O was collected in the Dean-Stark tube. Infrared analysis of the reaction mixture at the end of the 3 hour reaction period showed bands characteristic of the anhydride at 1825 and 1760 cm-1. GLC analysis of the reaction mixture showed that about 12% of the octanoic acid was converted to its anhydride to give 18 m mols of octanoic acid anhydride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Co(OAc)2.4H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]>CCCCCCC>[C:1]([O:10][C:1](=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)(=O)O
Step Two
Name
Co(OAc)2.4H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)(=O)O
Step Five
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
capacity and equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
To the reactor were charged 43.5 g
CUSTOM
Type
CUSTOM
Details
nitrogen was bubbled through the reaction mixture at the rate of 50 cc/minute
CUSTOM
Type
CUSTOM
Details
was collected in the Dean-Stark tube
CUSTOM
Type
CUSTOM
Details
at the end of the 3 hour reaction period
Duration
3 h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CCCCCCC)(=O)OC(CCCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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